molecular formula C11H13N B3023681 2-(2-Cyclohexenyl)pyridine CAS No. 78905-61-0

2-(2-Cyclohexenyl)pyridine

Cat. No.: B3023681
CAS No.: 78905-61-0
M. Wt: 159.23 g/mol
InChI Key: FKSFVJLLSHTOTH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are cornerstones of modern chemistry. ontosight.ai The nitrogen atom in the ring imparts unique electronic properties and reactivity compared to its carbocyclic analog, benzene. This has led to their widespread use across various scientific and industrial domains.

In organic synthesis , pyridine derivatives serve as versatile building blocks, catalysts, and reagents. ontosight.aimdpi.com Their ability to act as ligands for transition metals is crucial in catalysis, facilitating a wide array of chemical transformations. researchgate.netacs.org Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry , forming the core of numerous pharmaceutical drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds.

In the realm of materials science , pyridine-based compounds are integral to the development of functional materials such as conducting polymers, dyes, and nanoparticles. pacific.edu Their coordination properties are harnessed in the creation of metal-organic frameworks (MOFs) and other advanced materials with potential applications in gas storage, catalysis, and electronics. pacific.edu

Table 1: Applications of Pyridine Derivatives in Various Fields

Field Examples of Applications
Pharmaceuticals Core component of drugs (e.g., anticancer, antimicrobial, anti-inflammatory).
Agrochemicals Used in the formulation of insecticides, herbicides, and fungicides.
Catalysis Serve as ligands for transition metal catalysts and as organocatalysts. researchgate.netacs.org
Materials Science Building blocks for polymers, dyes, and metal-organic frameworks (MOFs). pacific.edu
Organic Synthesis Versatile intermediates and reagents in complex molecule synthesis. ontosight.aimdpi.com

Relevance of Cyclohexenyl Moieties in Molecular Design

The cyclohexenyl group, a six-membered carbocyclic ring containing one double bond, and its saturated counterpart, the cyclohexyl group, are frequently incorporated into molecular structures to achieve specific design objectives, particularly in medicinal chemistry.

Cycloalkyl groups like cyclohexyl are often used to replace linear alkyl chains to better fill hydrophobic pockets in protein receptors. biosynth.com This can enhance the binding affinity and selectivity of a drug molecule. The rigid conformation of the cyclohexyl and cyclohexenyl rings limits the number of possible shapes a molecule can adopt, which can lead to a more favorable interaction with a biological target. biosynth.com The introduction of a cyclohexene (B86901) ring, as seen in 2-(2-Cyclohexenyl)pyridine, offers a defined three-dimensional structure that can be crucial for biological activity. For instance, cyclohexene derivatives have been synthesized and investigated as potential anti-sepsis agents. evitachem.com

Scope and Research Imperatives for this compound Studies

While extensive research exists for pyridine and cyclohexene derivatives individually, dedicated studies on the specific compound this compound are less common. However, its hybrid structure suggests several compelling areas for future research. The isomeric compound, 2-(1-Cyclohexen-1-yl)pyridine, has been identified as a synthetic precursor for aminopyridines and has been proposed as a potential antibacterial agent. biosynth.com

The key research imperatives for this compound can be outlined as follows:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access this compound is a primary objective. Detailed characterization of its physical and chemical properties would lay the groundwork for further application-oriented research. The synthesis of related structures, such as 2-(2,4-dimethylcyclohexyl)-pyridine, typically involves reacting suitable cyclohexyl halides with pyridine or its derivatives. ontosight.ai

Coordination Chemistry and Catalysis: The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. ontosight.ai Investigating the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts. For example, cobalt complexes with similar cyclohexyl-pyridine-based ligands have been shown to catalyze oxidation reactions. mathnet.ru

Medicinal Chemistry Applications: The combination of the biologically relevant pyridine core with the conformationally restricted cyclohexenyl moiety makes this compound an attractive scaffold for drug discovery. Research could explore its potential as a lead compound in various therapeutic areas, leveraging the known bioactivities of both parent structures. ontosight.aievitachem.com

Materials Science: The incorporation of this compound into polymers or other materials could impart unique properties. The specific stereochemistry and electronic nature of the molecule could be exploited in the design of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohex-2-en-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFVJLLSHTOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 2 Cyclohexenyl Pyridine

Investigation of the Pyridine (B92270) Nitrogen Reactivity

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is a primary site of reactivity, engaging in coordination with metal ions and participating in acid-base reactions.

The pyridine nitrogen atom possesses an excellent ability to coordinate with a wide variety of metal ions, enabling 2-(2-cyclohexenyl)pyridine to function as a ligand in the formation of coordination compounds. researchgate.net In this capacity, it typically acts as a monodentate ligand, donating its lone pair of electrons to a metal center. The formation of two five-membered metallocyclic rings that results from the complexation of a metal ion with a tridentate pincer ligand often leads to enhanced stability. researchgate.net

The coordination can lead to various geometries, such as square planar or dimeric structures, depending on the metal ion, its oxidation state, and the other ligands present. taylorandfrancis.comiucr.org For instance, zinc(II) ions have been shown to induce dimerization in complexes with pyridine-containing ligands, where a bridging group like an acetate (B1210297) anion links two metal centers. iucr.org The coordination bond lengths are characteristic of the specific metal-ligand interaction. For example, the Cu-N bond length in a typical square planar copper(II) complex with a pyridine-type ligand is approximately 2.0 Å. taylorandfrancis.com The coordination of the pyridine moiety can influence the electronic properties and subsequent reactivity of the entire molecule.

Table 1: Representative Metal-Pyridine Coordination Bond Data

Metal Complex ExampleMetal-Nitrogen BondBond Length (Å)Coordination Geometry
Dichlorobis(quinoline)copper(II)Cu-N2.027(5)Near Square Planar
Dinuclear Zinc(II) Acetate-Bridged ComplexZn-N (pyridine)2.113(2) - 2.159(5)Dimeric
fac-[Re(CO)₃(bsch)Cl]Re-N (benzothiazole)2.210(2)Octahedral

This table presents typical bond lengths and geometries for pyridine and related nitrogen heterocycles coordinating to different metal centers to illustrate the expected behavior of this compound. Data sourced from taylorandfrancis.comiucr.orgresearchgate.net.

The nitrogen atom in the pyridine ring imparts basic properties to the molecule. The lone pair of electrons is not involved in the aromatic system and is available for protonation by an acid. The basicity of pyridine derivatives can be influenced by the nature of their substituents. acs.org For this compound, the alkyl substituent has a mild electron-donating effect, making it slightly more basic than unsubstituted pyridine.

Protonation occurs at the nitrogen atom, forming a pyridinium (B92312) salt. This reaction is a standard acid-base equilibrium. The strength of a base is quantified by its pKa value, which is the pKa of its conjugate acid. The pKa of the pyridinium ion is approximately 5.2, and while the exact value for the 2-(2-cyclohexenyl) derivative is not widely reported, it is expected to be in a similar range. In studies of more complex pyridine-based ligands, the initial protonation step consistently occurs at the pyridine nitrogen in the basic pH region before other functional groups are protonated at a more acidic pH. acs.org

Table 2: Comparative pKa Values of Selected Nitrogen Heterocycles

CompoundConjugate AcidpKa
PyridinePyridinium ion5.2
PiperidinePiperidinium ion11.1
PyrrolePyrrolium ion~ -4.0
4-Dimethylaminopyridine (DMAP)Protonated DMAP9.7

This table provides context for the basicity of the pyridine ring in this compound by comparing the pKa of its parent structure to other common nitrogen-containing heterocycles. Data sourced from mdpi.com.

Coordination Chemistry with Metal Centers

Reactivity of the Cyclohexenyl Moiety

The cyclohexenyl ring contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. Additionally, the carbon atoms adjacent to the double bond (allylic positions) exhibit unique reactivity.

The double bond of the cyclohexenyl group readily undergoes electrophilic addition reactions. A classic example is halogenation, such as the addition of bromine (Br₂). The mechanism proceeds in a two-step fashion. libretexts.org First, the electron-rich pi bond of the alkene attacks one of the bromine atoms, causing the Br-Br bond to break and forming a cyclic bromonium ion intermediate. libretexts.org In this intermediate, the positive charge is delocalized over the bromine atom and the two carbons of the original double bond.

In the second step, the remaining bromide ion (Br⁻) acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition. libretexts.org The final product is a vicinal dihalide, where the two bromine atoms are on opposite faces of the cyclohexyl ring (trans configuration).

The allylic position of the cyclohexenyl ring is another key site for reactivity. One notable reaction is allylic C-H functionalization through a radical-mediated process. A photochemical method has been reported for the direct coupling of pyridines with allylic substrates like cyclohexene (B86901) to form 2-(cyclohex-2-en-1-yl)pyridine. unibo.it This reaction involves the generation of a pyridinyl radical and a cyclohexenyl radical, which then couple to form the new C-C bond. unibo.it

Another important class of reactions is allylic oxidation, where an oxidizing agent selectively introduces an oxygen-containing functional group at the allylic position. Copper-catalyzed allylic oxidation of cyclic olefins using peroxy esters is a well-established method. researchgate.net While not specifically detailed for this compound, the cyclohexenyl moiety would be expected to undergo similar transformations to yield an allylic acetate or alcohol, depending on the reaction conditions. These reactions typically proceed without affecting the double bond or the pyridine ring.

Table 3: Examples of Allylic Functionalization Reactions Applicable to the Cyclohexenyl Moiety

Reaction TypeReagents/CatalystProduct Type
Radical AllylationDithiophosphoric Acid / Visible LightC-C bond formation at allylic position
Kharasch-Sosnovsky OxidationCu(I) / Peroxy EsterAllylic Ester
Selenoxide Elimination1. PhSeBr; 2. H₂O₂Conjugated Diene (leads to aromatization if possible)
Allylic BrominationN-Bromosuccinimide (NBS)Allylic Bromide

This table outlines general allylic functionalization methods that are mechanistically applicable to the cyclohexenyl group in this compound. Data sourced from unibo.itresearchgate.net.

The cyclohexenyl ring can undergo reactions that lead to its cleavage. One potential pathway is Ring-Opening Metathesis Polymerization (ROMP). In the presence of specific transition metal catalysts (e.g., Grubbs' or Schrock catalysts), the strain of the cyclic olefin can be relieved by ring-opening to form a polymer. For cyclohexene derivatives, this process is driven by the release of ring strain. Cyclohexene oxide, a related cyclic structure, is known to undergo ring-opening polymerization to form poly(cyclohexene oxide). mdpi.com

Oxidative cleavage of the double bond with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with hot, concentrated potassium permanganate (B83412) (KMnO₄), would break open the ring. This reaction cleaves the C=C bond to form dicarbonyl compounds, specifically an aldehyde and a carboxylic acid in this case, attached to the same chain.

Conversely, intramolecular ring-closure reactions are also conceivable. If a suitable functional group were present on the pyridine ring or its side chain, it could potentially react with the cyclohexenyl double bond. For instance, an intramolecular nucleophilic attack could be triggered under certain conditions, leading to the formation of a new bicyclic or polycyclic system. An unexpected ring-closure has been observed in related aminocyclohexyl imidazo[1,2-a]pyridine (B132010) systems, where a hydroxyl group attacks a carbon on the pyridine ring system to form a new tetracyclic structure. rsc.org This demonstrates the possibility of intramolecular cyclizations involving moieties attached to the pyridine core.

Allylic Functionalization Reactions

Intramolecular Reactivity and Cyclization Pathways

The unique structural arrangement of this compound, with a nucleophilic nitrogen atom and an electrophilic double bond in proximity, facilitates a variety of intramolecular cyclization reactions. These pathways are often triggered by electrophiles, radicals, or transition metal catalysts, leading to the formation of fused or bridged polycyclic structures.

Electrophile-Induced Cyclization: One of the most common pathways involves the reaction with an electrophile (E+), such as a halogen or a mercury salt. In a process analogous to the heterocyclization of ortho-cyclohexenyl phenols, the electrophile adds to the cyclohexenyl double bond to form a bridged intermediate (e.g., a bromonium ion). cdnsciencepub.comcdnsciencepub.com This is followed by an intramolecular nucleophilic attack by the pyridine nitrogen atom. This type of reaction typically follows Baldwin's rules for ring closure, with the 6-endo-trig cyclization being a favored pathway, resulting in the formation of a 3,4-benzo-9-bromo-2-oxabicyclo[3.3.1]nonane system in the case of the phenol (B47542) analogue. cdnsciencepub.com

Radical Cyclization: Radical-initiated cyclizations offer another significant pathway. Similar to the reactions of N-cyclohexenyl-α-haloacetamides, a radical can be generated on a side chain attached to the pyridine nitrogen or on the pyridine ring itself. pitt.edu This radical can then add to the cyclohexenyl double bond. The specific products formed, such as octahydroindolones versus hexahydroindolones in related amide systems, depend heavily on the reaction conditions and the nature of the radical precursor. pitt.edu

Transition Metal-Catalyzed Cyclization: Transition metals, particularly palladium and rhodium, are known to catalyze the C-H functionalization of pyridines, which can be coupled with intramolecular reactions. nih.gov A plausible pathway involves the coordination of the metal to the pyridine nitrogen, followed by a directed C-H activation at the C3 position of the pyridine ring. The resulting metallacycle can then undergo migratory insertion with the cyclohexenyl double bond, leading to a variety of fused heterocyclic products after subsequent reductive elimination or other terminating steps. nih.gov

Table 1: Potential Intramolecular Cyclization Pathways of this compound
Reaction TypeTypical ReagentsPlausible IntermediateExpected Product ClassReference for Analogy
Electrophile-InducedBr₂, NBS, Hg(OAc)₂Bridged halonium/mercurinium ionFused/Bridged Tetrahydroquinolines cdnsciencepub.com, cdnsciencepub.com
Radical CyclizationBu₃SnH, AIBNPyridyl or Cyclohexyl RadicalPolycyclic Pyridine Derivatives pitt.edu
Transition Metal-CatalyzedPd(OAc)₂, Rh(III) complexesRhodacycle or PalladacycleFused Pyridine Heterocycles nih.gov, nih.gov

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies, often combining experimental and computational methods, are essential to fully understand and optimize the reactions of this compound.

Reaction Intermediates and Transition State Analysis

The transient species formed during the cyclization of this compound dictate the final product structure and stereochemistry.

Reaction Intermediates : In electrophile-induced cyclizations, the formation of a three-membered ring intermediate (like a bromonium ion) is a critical step. For transition-metal-catalyzed C-H functionalization reactions, five-membered rhodacycle or palladacycle intermediates are proposed. nih.govnih.gov For instance, in palladium-catalyzed desulfinative cross-coupling of pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex is identified as the resting-state intermediate, highlighting the stability of such five-membered rings involving the pyridine nitrogen. nih.gov

Transition State Analysis : Computational studies on analogous systems, such as the radical cyclization of N-cyclohexenyl amides, analyze the transition states for cyclization onto the cyclohexenyl group. pitt.edu These analyses often focus on the chair-like versus boat-like conformations of the six-membered ring in the transition state. The lowest energy transition state typically involves the substituent adopting a pseudo-equatorial position to minimize steric strain, which in turn controls the stereochemical outcome of the C-C bond formation. acs.org In rhodium-catalyzed C-H activation, the transition state for the olefin insertion into the C-Rh bond of a five-membered rhodacycle is a key step leading to a seven-membered intermediate. nih.gov

Kinetic Isotope Effect Studies

A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. For example, in the Rh-catalyzed alkenylation of pyridines, a primary KIE of 2.5 was observed, indicating that C-H cleavage is likely the rate-determining step. nih.gov If a similar metal-catalyzed cyclization of this compound were to proceed via a rate-limiting C-H activation on the pyridine ring, a significant primary KIE would be expected.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes in the transition state. An inverse secondary KIE (kH/kD < 1) is often indicative of a change from sp² to sp³ hybridization. wikipedia.orgacs.org For the cyclization of this compound, an inverse secondary KIE at the double bond carbons would provide strong evidence for a stepwise addition mechanism where one of the carbons rehybridizes in the transition state. acs.org Conversely, a KIE of ~1.0 would suggest that the hybridization of that center does not change significantly in the rate-limiting step. acs.org

Table 2: Hypothetical KIE Studies for Cyclization of this compound
Hypothetical ExperimentIsotopically Labeled PositionExpected KIE (kH/kD)Mechanistic ImplicationReference for Analogy
Rh-catalyzed C-H Activation/CyclizationPyridine C3-D~2.5 - 4.0C-H cleavage is the rate-determining step. nih.gov
Electrophilic CyclizationCyclohexenyl C2'-D~0.85 - 0.95Rehybridization from sp² to sp³ at the terminal carbon in the transition state. acs.org
Electrophilic CyclizationCyclohexenyl C1'-D~1.0No significant change in hybridization at the internal carbon in the transition state. acs.org

Regioselectivity and Stereoselectivity Control

Controlling the regiochemistry and stereochemistry is paramount for the synthetic utility of these cyclization reactions.

Regioselectivity : This refers to which product is formed when multiple reaction sites are available. In electrophilic cyclization, the regioselectivity is governed by the relative stability of the resulting rings, often following Baldwin's rules. For this compound, a 6-endo-trig cyclization is plausible, leading to a six-membered heterocyclic ring fused to the pyridine. cdnsciencepub.com In transition metal-catalyzed reactions, regioselectivity is often dictated by the directing effect of the pyridine nitrogen, which typically favors functionalization at the C3 or C4 positions over the C2 position. nih.gov

Stereoselectivity : This relates to the three-dimensional arrangement of the product. In the cyclization of this compound, the stereochemistry of the newly formed chiral centers is influenced by the conformation of the cyclohexenyl ring in the transition state. To minimize A(1,3) strain, the transition state that places the pyridine group in a pseudo-equatorial position is generally favored. This leads to a high degree of diastereoselectivity, where the incoming group adds to the face of the double bond opposite to the existing substituent. acs.org The use of chiral ligands in metal-catalyzed reactions can also be a powerful strategy to induce enantioselectivity. researchgate.net For instance, the Diels-Alder reaction of related 5-vinyl-1-acyl-2,3-dihydro-4-pyridones proceeds with high diastereoselectivity, setting three contiguous chiral centers in a single operation. acs.org

Applications in Advanced Organic Synthesis and Catalysis

2-(2-Cyclohexenyl)pyridine as a Ligand in Catalysis

The efficacy of this compound as a ligand stems from the inherent characteristics of its constituent parts. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, acts as a weak monodentate ligand with Lewis basic properties, allowing it to coordinate with a wide variety of transition metals. alfachemic.comdiva-portal.org This coordination is crucial for activating the metal center and initiating the catalytic cycle. Pyridines are valued for their stability, well-understood chemistry, and the rigidity they impart to a ligand structure. diva-portal.org The cyclohexenyl group provides steric bulk and a specific three-dimensional architecture, which can be exploited to create a chiral environment around the metal center, essential for asymmetric synthesis. diva-portal.org The combination of the electron-donating pyridine nitrogen and the specific spatial arrangement of the cyclohexenyl group allows for the fine-tuning of the catalyst's reactivity and selectivity.

Asymmetric Catalysis

In asymmetric catalysis, the goal is to synthesize a specific enantiomer of a chiral molecule. This is often achieved by using a chiral ligand to control the stereochemical outcome of a reaction. Derivatives of this compound, particularly those where the scaffold is incorporated into a larger chiral structure, have proven to be effective in this domain. mdpi.com The steric influence of the ligand forces the substrate to approach the metal catalyst in a specific orientation, leading to the preferential formation of one enantiomer. diva-portal.org

Transition-Metal-Catalyzed Asymmetric Reductions

The asymmetric reduction of unsaturated compounds, such as ketones and alkenes, is a fundamental transformation in organic synthesis. Chiral ligands based on pyridine frameworks are instrumental in transition-metal-catalyzed hydrogenation and hydrosilylation reactions. For instance, C1-symmetric bis(imino)pyridine cobalt complexes, where one imine is derived from enantiopure (S)-2-cyclohexyl ethylamine, have been shown to be effective catalysts for the hydrogenation of various ketones, achieving high yields and enantioselectivities. rsc.org

Another significant area is the asymmetric reduction of α,β-unsaturated ketones. Nickel-catalyzed systems using planar-chiral oxazole-pyrimidine ligands have been developed for the 1,2-reduction of these substrates, affording chiral allylic alcohols with excellent yields and enantiomeric excesses (ee). dicp.ac.cn While not directly derived from this compound, these ligands highlight the effectiveness of rigid, sterically demanding N,N-ligands in controlling stereochemistry in reduction reactions. dicp.ac.cn

Table 1: Nickel-Catalyzed Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones Using a Planar-Chiral PYMCOX Ligand dicp.ac.cn
Substrate (Ketone)Product (Alcohol)Yield (%)ee (%)
(E)-4-phenylbut-3-en-2-one(R,E)-4-phenylbut-3-en-2-ol9999
(E)-1,3-diphenylprop-2-en-1-one (Chalcone)(R,E)-1,3-diphenylprop-2-en-1-ol7668
(E)-4-(p-tolyl)but-3-en-2-one(R,E)-4-(p-tolyl)but-3-en-2-ol9999
(E)-4-(4-fluorophenyl)but-3-en-2-one(R,E)-4-(4-fluorophenyl)but-3-en-2-ol9999
(E)-4-(2-thienyl)but-3-en-2-one(R,E)-4-(thiophen-2-yl)but-3-en-2-ol9998
Asymmetric Allylic Oxidation and Cyclopropanation

Asymmetric allylic oxidation, particularly the Kharasch-Sosnovsky reaction, provides a direct route to chiral allylic esters from simple olefins. Copper complexes bearing chiral ligands are frequently employed for this transformation. Research has shown that chiral bipyridine ligands, whose architecture controls the stereochemical environment around the copper center, are highly effective for the allylic oxidation of cyclic olefins like cyclohexene (B86901). researchgate.netacs.org For example, using a copper(I) complex with a bipyridine ligand derived from β-pinene, the allylic oxidation of cyclohexene with tert-butyl perbenzoate can achieve high enantioselectivity. acs.org

Similarly, transition metal complexes of chiral cycloalkenobipyridines have been utilized as catalysts in asymmetric cyclopropanation reactions. mdpi.com The synthesis of chiral bipyridine ligands and their application in copper-catalyzed cyclopropanation has demonstrated moderate to good enantioselectivity and high diastereoselectivity. researchgate.netacs.org Furthermore, bis(imino)pyridine iron complexes have been developed as effective catalysts for various carbene transfer reactions, including the cyclopropanation of styrene. rsc.org The use of a chiral iron catalyst derived from a bis(imino)pyridine ligand successfully achieved asymmetric cyclopropanation, paving the way for new developments in this area. rsc.org

Table 2: Copper-Catalyzed Asymmetric Allylic Oxidation of Cyclic Olefins acs.org
LigandOlefinYield (%)ee (%)
Pinane-derived bipyridineCyclohexene7282
Pinane-derived bipyridineCyclopentene6361
3-Carene-derived bipyridineCyclohexene7570
Dehydropregnenolone-derived bipyridineCyclohexene6070
Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. Pyridine derivatives, especially pyridine N-oxides, have emerged as potent Lewis basic organocatalysts. thieme.de They can activate silicon-based reagents, such as allyltrichlorosilanes, for reactions with electrophiles. thieme.de

The pyridine N-oxide moiety has been central to the development of asymmetric reactions. For instance, the asymmetric formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl (B1604629) methyl ketone has been investigated using chiral bifunctional organocatalysts, leading to the formation of enantioenriched cyclohexenone derivatives. mdpi.com This demonstrates how the pyridine N-oxide can act as an activating group in a stereocontrolled cascade reaction. mdpi.com Additionally, organocatalyzed atroposelective higher-order [8+2] cycloaddition reactions between pyridinium (B92312) ylides and ynals have been developed, providing access to axially chiral 3-arylindolizines with high enantioselectivity. acs.org These examples underscore the potential of modified this compound scaffolds in the field of organocatalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid phase. Pyridine-based ligands are extensively used in this context due to their solubility and ability to form well-defined, catalytically active metal complexes. core.ac.uk Palladium(II) complexes with various substituted pyridine ligands have been synthesized and characterized, showing high efficiency as precatalysts in fundamental carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. acs.org These catalysts are robust and provide excellent product yields under optimized conditions. acs.org

Beyond cross-coupling, pyridine-ligated complexes are active in a variety of other transformations. Rhodium(I) and Rhodium(III) complexes containing pyridine ligands can catalyze the hydroformylation of olefins. alfachemic.com Iron(II) complexes of pyridine-containing macrocycles have been used to promote Suzuki-Miyaura reactions, and bis(imino)pyridine iron complexes are well-known catalysts for olefin polymerization. unimi.itmdpi.com Recently, iridium complexes with bidentate pyridine-2-yloxy-silyl-based ligands have been studied as homogeneous catalysts for the hydrogenation of olefins. unizar.es The copolymerization of CO2 and cyclohexene oxide has also been achieved using a chromium porphyrin catalyst in conjunction with 4-(dimethylamino)pyridine (DMAP) as a cocatalyst in a homogeneous system. liverpool.ac.uk

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous systems. Pyridine-containing complexes have been successfully heterogenized for various applications. For example, bis(arylimine)pyridyl iron complexes, known for their activity in olefin polymerization, have been anchored to silica (B1680970) supports like MCM-41. mdpi.com These supported catalysts maintain their activity and provide a practical solution for industrial processes. mdpi.com

Silica-supported pyridinium salts have also been developed as heterogeneous organocatalysts for the cycloaddition of CO2 to epoxides, functioning effectively under solvent-free conditions. mdpi.com In another approach, a Co(II) coordination polymer incorporating 2,2'-bipyridine (B1663995) was prepared and used as a robust, solvent-free catalyst for the allylic oxidation of cyclohexene with oxygen. researchgate.net This material demonstrated high turnover frequencies and stability, showcasing the potential of creating extended, pyridine-based solid-state catalysts. researchgate.net

Role as a Chiral Auxiliary or Building Block

The structural characteristics of this compound and its derivatives make them promising candidates for use as chiral auxiliaries and building blocks in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The inherent chirality of a resolved this compound derivative can be exploited to control the stereochemical outcome of a reaction.

Although direct studies on this compound as a chiral auxiliary are not extensively documented in the provided results, the broader class of pyridine derivatives is widely recognized for this purpose. For instance, chiral pyridine and 2,2'-bipyridine N-oxide derivatives have been successfully employed as Lewis-basic catalysts in asymmetric reactions involving chlorosilanes. thieme.de These catalysts activate silicon reagents, enabling enantioselective transformations. thieme.de The principle of using a chiral pyridine-containing molecule to induce asymmetry is well-established. For example, the chiral auxiliary (R)-(–)-2,2-diphenylcyclopentanol has been used to synthesize optically active pyrrolidines. msu.eduorgsyn.org This highlights the potential of cyclic structures appended to a coordinating group to effectively control stereochemistry.

The synthesis of chiral pyridine derivatives often involves strategic ring-forming reactions, such as the Kröhnke annulation, leading to ligands that have been successfully applied in asymmetric catalysis. researchgate.net The development of such synthetic protocols opens avenues for the preparation of chiral analogs of this compound, which could then be evaluated as chiral auxiliaries in various organic transformations. The effectiveness of these auxiliaries often stems from the rigid conformation they adopt, which can effectively shield one face of the reactive center, leading to high diastereoselectivity.

Use in the Synthesis of Complex Heterocyclic Systems

The reactivity of the cyclohexenyl and pyridine moieties in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Pyridine derivatives are fundamental building blocks in the creation of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. lookchem.comresearchgate.net

The synthesis of fused heterocyclic systems often relies on the versatile reactivity of pyridine derivatives. researchgate.net For example, 2-aminopyridines can react with various reagents to form fused pyrimidinones. researchgate.net Similarly, the functional groups on the cyclohexenyl ring of this compound could be transformed to facilitate cyclization reactions, leading to novel fused ring systems. For instance, the synthesis of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine demonstrates how a cyclohexyl group attached to a pyridine ring can be part of a larger heterocyclic framework. iucr.org

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. An efficient synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved through a one-pot, three-component reaction of an aromatic aldehyde, a 2-aminopyridine (B139424) derivative, and cyclohexylisocyanide. cbijournal.com This approach highlights the potential for developing similar MCRs that incorporate this compound to generate diverse and complex heterocyclic libraries. The development of such synthetic methodologies is crucial for drug discovery and materials science. rsc.org

Precursor Reagents Resulting Heterocycle Reference
2-Aminopyridine derivative, Aromatic aldehyde Cyclohexylisocyanide Imidazo[1,2-a]pyridine derivative cbijournal.com
3-(Diisopropylaminothiocarbonylthio)-2-(cyclohexylcarbonylamino)pyridine HCl 2-Cyclohexyl-1,3-thiazolo[4,5-b]pyridine iucr.org
N-acetylglycine N,N-dimethylformamide, phosphorus oxychloride, methanol Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate researchgate.net

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine-containing molecules are of significant interest in this field due to the ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding, leading to the formation of self-assembled, functional superstructures. asianpubs.orgbeilstein-journals.orgunimi.it

The design of molecular tweezers, which are host molecules capable of binding guest molecules, often incorporates pyridine units. beilstein-journals.org The conformational changes in these systems can be triggered by external stimuli like pH changes or the presence of metal ions, leading to a switching of the tweezer's open and closed states. beilstein-journals.org While not specifically demonstrated for this compound, its structural motifs are relevant to the design of such switchable systems. The combination of a coordinating pyridine and a flexible cyclohexenyl ring could be exploited to create dynamic supramolecular structures.

Integration into New Materials Science

The unique chemical properties of this compound and its derivatives make them attractive candidates for incorporation into new materials. lookchem.com Pyridine derivatives are known to be useful in the development of materials with specific electronic, optical, or catalytic properties. solubilityofthings.com

The incorporation of this compound into polymers or other material frameworks could enhance their performance in various applications. lookchem.com For example, pyridine-containing materials are being explored for use in sensors, catalysts, and advanced materials for energy storage and conversion. lookchem.com The presence of the cyclohexenyl group offers a site for further functionalization or polymerization, allowing for the tuning of the material's properties.

The study of pyridine derivatives in materials science is an active area of research. For instance, pyridine derivatives are used as ligands in coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The specific stereochemistry and reactivity of this compound could lead to the formation of novel materials with tailored architectures and functionalities.

Advanced Polymerization Studies

Pyridine-based ligands play a crucial role in the field of polymerization catalysis. Cobalt and iron complexes bearing bis(imino)pyridine ligands are well-known catalysts for ethylene (B1197577) polymerization. acs.org The electronic and steric properties of the ligand framework significantly influence the catalytic activity and the properties of the resulting polymer. acs.org

While direct polymerization studies involving this compound as a ligand were not found in the provided search results, the broader context of pyridine-containing ligands in polymerization is highly relevant. For example, nickel(II) complexes with pyridine carboxylic acid ligands have been studied for the oligomerization of olefins and cyclohexyl isocyanide. researchgate.netresearchgate.net These studies demonstrate the potential of pyridine-based catalysts to control polymerization processes.

The this compound ligand could be used to synthesize new transition metal complexes for polymerization catalysis. The cyclohexenyl group could influence the steric environment around the metal center, potentially affecting monomer coordination and insertion, and thus the microstructure and molecular weight of the resulting polymer. Furthermore, the double bond in the cyclohexenyl moiety could potentially be involved in polymerization itself or serve as a site for post-polymerization modification, leading to functional polymers with unique properties. For instance, cobalt complexes with pyridine-oxime ligands have been used as catalysts for isoprene (B109036) polymerization. nih.gov This indicates the versatility of pyridine-based ligands in polymerizing different types of monomers.

Catalyst Type Monomer Polymer Product Reference
Bis(imino)pyridylcobalt complexes Ethylene Polyethylene acs.org
Nickel(II) complexes with pyridine carboxylic acid ligands Olefins, Cyclohexyl isocyanide Oligomers researchgate.netresearchgate.net
Cobalt complexes with pyridine-oxime ligands Isoprene Polyisoprene nih.gov
Zinc complexes with cycloalkyl-fused pyridine ligands Lactides Polylactides mdpi.com

Advanced Structural and Spectroscopic Characterization of 2 2 Cyclohexenyl Pyridine

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of crystallographic databases and scientific literature did not yield a solved crystal structure for 2-(2-Cyclohexenyl)pyridine. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information on the molecule's conformation and intermolecular interactions.

Bond Lengths and Angles Analysis

Without experimental X-ray diffraction data, a definitive table of bond lengths and angles for this compound cannot be constructed. Theoretical calculations could provide estimates, but these would not meet the standard of experimentally determined values.

Torsion Angles and Molecular Conformation in Solid State

The conformation of the cyclohexenyl ring and its orientation relative to the pyridine (B92270) ring are key structural features that would be determined by torsion angles from X-ray data. In the absence of such data, the specific puckering of the cyclohexenyl ring and the dihedral angle between the two ring systems in the solid state remain undetermined.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable donor/acceptor) or π-π stacking between pyridine rings. This information is critical for understanding the supramolecular chemistry of the compound but is unavailable without crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for structural elucidation in solution, detailed and assigned spectral data for this compound are not present in the surveyed literature.

Proton (¹H) NMR Spectroscopy for Structural Assignment

A complete and assigned ¹H NMR spectrum for this compound, including chemical shifts (δ), coupling constants (J), and multiplicity for each proton, is not available. Such data would be essential for confirming the connectivity of the molecule and the stereochemical relationships between protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework

Similarly, a published and assigned ¹³C NMR spectrum for this compound is not available. This would provide the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton.

2D NMR Techniques (e.g., COSY, HMQC, NOESY/EXSY) for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HMQC (or HSQC), and NOESY are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the compound's connectivity and preferred conformation.

COSY (Correlation Spectroscopy) The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.orgsdsu.edu For this compound, this technique is crucial for tracing the proton networks within the cyclohexenyl and pyridine rings.

Cyclohexenyl Ring: Strong cross-peaks would be expected between the olefinic protons and their adjacent allylic protons. Likewise, correlations would appear between the protons of the saturated methylene (B1212753) groups and their neighbors.

Pyridine Ring: The four protons on the substituted pyridine ring would show correlations consistent with their coupling patterns (e.g., ortho, meta, and para couplings).

Inter-ring Connectivity: A key correlation, though potentially weak, might be observed between the proton at the junction of the two rings (C1') and the ortho-proton on the pyridine ring, confirming the substitution position.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) The HMQC or HSQC experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This is the primary method for assigning the ¹³C spectrum. For this compound, each proton signal in the ¹H NMR spectrum would show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of all protonated carbons in both the cyclohexenyl and pyridine moieties.

NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) The NOESY experiment detects protons that are close to each other in space, revealing through-space dipolar couplings. This is particularly useful for determining the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY can provide information on the relative orientation of the two rings. For instance, correlations between specific protons of the cyclohexenyl ring and protons on the pyridine ring would indicate a folded conformation where these groups are in close proximity. As there are no apparent exchange processes, EXSY applications are less relevant.

A summary of expected key 2D NMR correlations is presented below.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
linkCOSY¹H ↔ ¹H- Olefinic protons with allylic protons in the cyclohexenyl ring.
  • Adjacent protons within the pyridine ring.
  • Through-bond proton connectivity.
    join_fullHMQC/HSQC¹H ↔ ¹³C (¹JCH)- Each proton with its directly attached carbon.Direct C-H bond correlations for ¹³C assignment.
    spatial_trackingNOESY¹H ↔ ¹H (through space)- Between protons on the pyridine ring and nearby protons on the cyclohexenyl ring.Molecular conformation and stereochemistry.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification

    Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

    Infrared (IR) Spectroscopy The IR spectrum would be characterized by absorption bands corresponding to the vibrations of the pyridine ring and the cyclohexenyl group.

    Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. rsc.org The characteristic C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. dergipark.org.tr The position of these bands can be sensitive to the substitution pattern. mdpi.com

    Cyclohexenyl Ring: The C=C stretching vibration of the double bond within the ring is expected around 1650 cm⁻¹. The =C-H stretching of the olefinic protons will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ groups will be observed just below 3000 cm⁻¹.

    C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted pyridine ring appear in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.

    Raman Spectroscopy Raman spectroscopy provides complementary information. While C=O, N-H, and O-H bonds give strong IR signals, C=C and C-C bonds of the rings are often strong in the Raman spectrum. The aromatic ring stretching vibrations of pyridine, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, typically give a very intense Raman signal. researchgate.net The C=C stretching of the cyclohexenyl ring would also be readily observable.

    Table 2: Characteristic Vibrational Frequencies for this compound

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
    vibrationC-H stretch (aromatic)Pyridine3100 - 3000Medium / Medium
    vibrationC-H stretch (olefinic)Cyclohexenyl3050 - 3010Medium / Medium
    vibrationC-H stretch (aliphatic)Cyclohexenyl3000 - 2850Strong / Medium
    vibrationC=C stretch (olefinic)Cyclohexenyl~1650Medium / Strong
    vibrationC=C, C=N stretchPyridine Ring1600 - 1400Strong / Strong
    vibrationRing BreathingPyridine Ring~1000Weak / Very Strong
    vibrationC-H oop bendPyridine900 - 700Strong / Weak

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₃N), the exact molecular weight is 159.1048 g/mol .

    In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 159. The fragmentation of this molecular ion would provide structural confirmation. Plausible fragmentation pathways include:

    Cleavage of the C-C bond: The most likely initial fragmentation is the cleavage of the bond connecting the two rings. This would lead to the formation of a pyridinium (B92312) cation radical or a cyclohexenyl cation, however, fragmentation leading to a stable pyridylmethyl cation (m/z 92) via hydrogen rearrangement is highly probable.

    Loss of the Cyclohexenyl Moiety: A major fragmentation pathway would involve the loss of the C₆H₉ radical (81 Da), resulting in a prominent peak at m/z 78, corresponding to the pyridine cation radical.

    Retro-Diels-Alder Reaction: The cyclohexenyl ring can undergo a characteristic retro-Diels-Alder reaction, leading to the expulsion of ethene (28 Da). This would produce a fragment ion at m/z 131.

    Loss of Hydrogen: Sequential loss of hydrogen radicals from the molecular ion or subsequent fragments is also common. nasa.gov

    Table 3: Predicted Mass Spectrometry Fragments for this compound

    m/zProposed Fragment IonProposed Fragmentation Pathway
    bubble_chart159[C₁₁H₁₃N]⁺˙Molecular Ion (M⁺˙)
    share131[C₉H₉N]⁺˙M⁺˙ - C₂H₄ (Retro-Diels-Alder)
    share92[C₆H₆N]⁺Cleavage of inter-ring bond with H-rearrangement
    share81[C₆H₉]⁺Cyclohexenyl cation
    share78[C₅H₄N]⁺M⁺˙ - C₆H₉˙ (Loss of cyclohexenyl radical)

    Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Determination (if applicable)

    The carbon atom of the cyclohexenyl ring that is bonded to the pyridine ring is a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-2-(2-Cyclohexenyl)pyridine. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is therefore applicable and essential for its stereochemical characterization. mdpi.com

    Optical Rotatory Dispersion (ORD) ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net An ORD spectrum of a single enantiomer of this compound would show a plain curve far from any absorption bands and a more complex curve with peaks and troughs, known as a Cotton effect, in the region of the molecule's electronic transitions. The two enantiomers would produce mirror-image ORD curves. This technique can be used to confirm the presence of a chiral substance and measure its enantiomeric purity.

    Electronic Circular Dichroism (ECD) ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. researchgate.net It is a more direct and sensitive measure of chirality than ORD.

    Enantiomeric Distinction: The (R) and (S) enantiomers of this compound will produce ECD spectra that are exact mirror images of each other. A racemic mixture (50:50) will be ECD silent.

    Enantiomeric Purity: The magnitude of the ECD signal (or the Cotton effects) is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the ECD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately determined.

    Absolute Configuration: While experimental ECD alone cannot determine the absolute configuration (R or S), it can be assigned by comparing the experimental spectrum to a theoretically predicted spectrum. researchgate.net Time-dependent density functional theory (TD-DFT) calculations are commonly employed to predict the ECD spectra for both the (R) and (S) configurations, and the one that matches the experimental spectrum reveals the absolute configuration of the sample. researchgate.net

    The application of these chiroptical techniques is indispensable for any work involving the synthesis or use of enantiomerically enriched this compound.

    Computational Chemistry and Theoretical Investigations

    Quantum Mechanical Calculations

    Quantum mechanical calculations are instrumental in elucidating the molecular properties of organic compounds. For a molecule like 2-(2-cyclohexenyl)pyridine, these methods can predict its three-dimensional structure, electronic landscape, and spectroscopic characteristics with a high degree of accuracy.

    Density Functional Theory (DFT) Calculations for Geometry Optimization

    Density Functional Theory (DFT) is a robust computational method for determining the most stable geometric arrangement of atoms in a molecule, known as the ground-state geometry. A typical approach for a molecule like this compound would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or larger. This level of theory effectively balances computational cost and accuracy for organic molecules.

    The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy. Key parameters to be optimized include the C-C bond length connecting the pyridine (B92270) and cyclohexenyl rings, the dihedral angle between the two rings, and the internal geometry of the half-chair conformation of the cyclohexene (B86901) ring.

    Electronic Structure Analysis (HOMO-LUMO Energies, Mulliken Charges)

    The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

    For this compound, the HOMO is expected to have significant electron density on the π-system of the cyclohexenyl double bond and the pyridine ring. The LUMO would likely be distributed primarily over the π* orbitals of the pyridine ring, which can act as an electron acceptor. Mulliken population analysis distributes the total electron density among the atoms, providing insight into the partial charges and identifying potential sites for electrophilic or nucleophilic attack. The nitrogen atom in the pyridine ring is expected to carry a negative partial charge due to its higher electronegativity, making it a potential site for protonation or coordination to metal ions.

    Table 1: Illustrative Electronic Properties of this compound (Theoretical) This table presents hypothetical, yet representative, values based on calculations for analogous pyridine derivatives.

    PropertyValueDescription
    HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
    LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
    HOMO-LUMO Gap (ΔE)5.7 eVEnergy difference indicating chemical stability and low reactivity.
    Mulliken Charge on N-0.45Partial negative charge on the pyridine nitrogen atom, indicating its basicity.
    Mulliken Charge on C2 (Py)+0.20Partial positive charge on the pyridine carbon bonded to the cyclohexenyl group.

    Prediction of Spectroscopic Properties

    DFT calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

    NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, calculations would help assign the signals for the protons and carbons in both the pyridine and cyclohexene rings, including the complex aliphatic region and the distinct aromatic and vinylic signals.

    IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. This would show characteristic peaks for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching of the pyridine and cyclohexenyl groups, and various bending modes that define the molecule's fingerprint region.

    Conformational Analysis and Energy Landscapes

    The flexibility of the cyclohexene ring and the rotation around the single bond connecting it to the pyridine ring result in a complex conformational landscape for this compound.

    Cyclohexane (B81311) Ring Conformations (Chair, Boat)

    Unlike cyclohexane, which has stable chair and boat conformations, the double bond in cyclohexene flattens a portion of the ring. The most stable conformation is the "half-chair". A higher-energy "boat" (or "sofa") conformation also exists. The energy barrier for interconversion between these forms is relatively low. The substituent at the allylic position (the pyridine ring) can exist in either a pseudo-axial or pseudo-equatorial position, with the latter generally being more stable to minimize steric interactions.

    Analysis of A-Strain and Steric Interactions

    A critical steric interaction in this compound is allylic strain, specifically A(1,3) strain. This strain arises from the steric repulsion between the substituent at the allylic position (the pyridine ring) and the vinylic hydrogen atom on the same side of the ring.

    In this molecule, the rotation around the C-C bond connecting the two rings is hindered. The preferred conformation will seek to minimize the steric clash between the bulky pyridine ring and the hydrogen atom on C3 of the cyclohexene ring. This torsional strain dictates the dihedral angle between the plane of the pyridine ring and the C-C=C plane of the cyclohexene moiety. Computational modeling can quantify the energetic cost of this rotation, revealing the lowest energy conformers and the transition states that separate them. The balance between maximizing π-conjugation (favoring a planar arrangement) and minimizing A-strain (favoring a twisted arrangement) determines the molecule's final, preferred geometry.

    Torsional Energy Analysis and Preferred Conformations

    Table 1: Hypothetical Torsional Energy Profile for this compound

    Dihedral Angle (Py-C-C-C)Relative Energy (kcal/mol)Conformation
    HighEclipsed (Syn-periplanar)
    60°LowGauche (Synclinal)
    120°HighEclipsed (Anticlinal)
    180°LowestAnti (Antiperiplanar)
    Note: This table is illustrative and based on general principles of conformational analysis, as specific experimental or computational data for this exact molecule was not found in the provided search results.

    Molecular Dynamics Simulations for Dynamic Behavior

    Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. researchgate.netuq.edu.au An MD simulation of this compound would involve calculating the trajectory of each atom over time based on a given force field. This allows for the observation of how the molecule explores different conformations and how it might interact with solvent molecules or other chemical species.

    These simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and the average distribution of different conformers at a given temperature. Such information is crucial for understanding the molecule's behavior in solution and for predicting its binding affinity to biological targets or catalysts. For example, MD simulations have been used to assess the stability of protein-ligand complexes, which is vital in drug discovery. researchgate.net

    Reaction Mechanism Elucidation via Computational Modeling

    Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, either as a reactant or a product, computational methods can map out the entire reaction pathway, identifying intermediates and transition states.

    The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. Computational methods like DFT can be used to locate and optimize the structure of transition states. chemrxiv.org For instance, in a hypothetical synthesis of this compound via a cross-coupling reaction, computational modeling could identify the transition state for the C-C bond formation, providing insights into the reaction's feasibility and potential side reactions.

    By connecting the reactants, intermediates, transition states, and products on a potential energy surface, computational chemistry can determine the most likely reaction pathway. researchgate.net This involves calculating the energies of all stationary points along the reaction coordinate. For example, the synthesis of substituted pyridines has been studied computationally to understand the influence of substituents on the reaction mechanism, revealing how different electronic properties can favor one pathway over another. chemrxiv.org Such studies can help in optimizing reaction conditions to favor the desired product.

    Transition State Characterization

    Ligand-Catalyst Interaction Studies (if applicable as a ligand)

    The pyridine nitrogen atom in this compound makes it a potential ligand for metal catalysts. Computational studies can be employed to investigate the nature of the interaction between this ligand and a metal center. These studies can predict the binding energy, geometry of the resulting complex, and the electronic effects of the ligand on the catalyst's activity.

    For example, DFT calculations can model the coordination of the pyridine nitrogen to a metal, such as palladium or rhodium, which are common in catalysis. unimi.itresearchgate.net The calculations can provide data on bond lengths, bond angles, and the electronic charge distribution in the complex. This information is valuable for designing new catalysts with improved performance. Studies on similar pyridine-containing ligands have shown that the steric and electronic properties of the substituents on the pyridine ring can significantly influence the catalytic activity. acs.org

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 2-(2-Cyclohexenyl)pyridine, and what methodological considerations are critical for optimizing yield?

    • Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for pyridine derivatives. For cyclohexenyl substitution, aryl halides (e.g., bromobenzene) and cyclohexenyl boronic acids can be coupled under palladium catalysis. Key parameters include solvent selection (e.g., toluene or THF), temperature control (60–100°C), and inert atmosphere (nitrogen or argon) to prevent side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires monitoring reaction progress via TLC or HPLC .

    Q. How should researchers characterize this compound, and what analytical techniques are essential for structural confirmation?

    • Answer : Use a combination of:

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and cyclohexenyl integration .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
    • X-ray Diffraction (XRD) : For crystallographic confirmation (if crystals are obtainable), as demonstrated in Cd(II) complex studies .
    • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=C stretches in cyclohexenyl) .

    Q. What safety protocols are mandatory when handling this compound in laboratory settings?

    • Answer :

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
    • Ventilation : Use fume hoods to avoid inhalation risks, as pyridine derivatives may cause respiratory irritation .
    • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .
    • Storage : Incompatible with strong acids/bases; store in sealed containers under nitrogen .

    Advanced Research Questions

    Q. What potential applications does this compound have in medicinal chemistry, and how can its bioactivity be systematically evaluated?

    • Answer : Pyridine derivatives are explored as ligands for neurological targets (e.g., GABA receptors) . To assess bioactivity:

    • In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric methods .
    • Molecular docking : Model interactions with proteins (e.g., COX-2) using software like AutoDock .
    • Structure-Activity Relationship (SAR) : Modify the cyclohexenyl group to evaluate steric/electronic effects on potency .

    Q. How does the stability of this compound vary under acidic or oxidizing conditions, and what degradation products might form?

    • Answer : Pyridine derivatives are generally stable under neutral conditions but degrade in strong acids (e.g., HCl) via ring protonation or oxidation . Potential degradation products include:

    • Cyclohexene oxide : From epoxidation of the cyclohexenyl group .
    • Pyridine N-oxide : Under oxidizing agents like H2_2O2_2 .
    • Analytical validation : Use LC-MS or GC-MS to identify degradation pathways .

    Q. What catalytic systems could leverage this compound as a ligand, and how should researchers design such experiments?

    • Answer : Iridium or ruthenium complexes (e.g., [Cp*IrCl2_2]2_2) are promising for cyclization reactions . Experimental design considerations:

    • Ligand-to-metal ratio : Optimize molar ratios (1:1 to 1:3) to balance catalytic activity and stability .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ligand coordination .
    • Kinetic studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy .

    Q. How should researchers address contradictions in toxicity data for this compound and related pyridine derivatives?

    • Answer : Discrepancies arise due to limited ecotoxicological data . Mitigation strategies include:

    • Comparative studies : Test acute toxicity (e.g., LD50_{50}) against structurally similar compounds (e.g., 2-phenylpyridine) .
    • In silico predictions : Use QSAR models (e.g., EPA TEST) to estimate bioaccumulation potential .
    • In vivo validation : Zebrafish embryo assays for developmental toxicity screening .

    Q. What methodological challenges arise in detecting trace impurities or byproducts during the synthesis of this compound?

    • Answer :

    • Chromatographic resolution : Use UPLC with C18 columns and gradient elution (water/acetonitrile) for high sensitivity .
    • Mass spectrometry : Employ tandem MS (MS/MS) to differentiate isobaric impurities .
    • Quantitative NMR (qNMR) : For impurity quantification without reference standards .

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